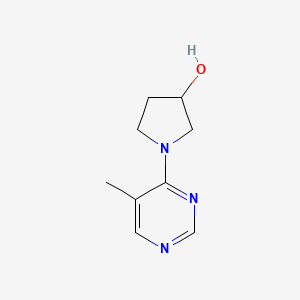

1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

1206970-14-0 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C9H13N3O/c1-7-4-10-6-11-9(7)12-3-2-8(13)5-12/h4,6,8,13H,2-3,5H2,1H3 |

InChI Key |

XTOMRZRLYDDKEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN=C1N2CCC(C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. Functionalization can be achieved through classical substitution reactions or more modern C-H activation techniques, both of which offer strategic advantages in the synthesis of substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-withdrawing nature of the ring nitrogens renders positions 2, 4, and 6 susceptible to attack by nucleophiles, particularly when a suitable leaving group, such as a halogen, is present at one of these positions. For the synthesis of the target molecule, a 4-halo-5-methylpyrimidine serves as a key electrophilic partner.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The regioselectivity is reliably controlled by the position of the leaving group. For instance, the synthesis of N-aryl-6-amino-5-chloropyrimidines has been accomplished in a single step through the SNAr displacement of the 4-chloro group on 5-chloro-4,6-dichloropyrimidine by an aniline (B41778) nucleophile. nih.gov This same principle is directly applicable to the coupling of pyrrolidin-3-ol with a 4-halo-5-methylpyrimidine, where the secondary amine of the pyrrolidine (B122466) ring acts as the nucleophile.

Table 1: Conditions for SNAr Reactions on Pyrimidines

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Product Type | Ref |

|---|---|---|---|---|---|---|

| 4,6-dichloro-5-chloropyrimidine | Substituted Aniline | N/A | Dioxane/H₂O | Reflux | 4-Anilino-6-chloro-5-chloropyrimidine | nih.gov |

This table presents representative conditions for the SNAr reaction, a key strategy for pyrimidine functionalization.

Transition metal-catalyzed C-H activation has become a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials like organometallics. nih.gov These reactions are atom-economical and offer novel pathways for molecular construction. nih.gov For pyrimidine systems, palladium and copper are the most common catalysts. nih.gov

A significant challenge in C-H activation is controlling regioselectivity. nih.gov This is often achieved by using a directing group, a functional moiety within the substrate that coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position. nih.gov The nitrogen atoms of the pyrimidine ring itself can act as endogenous directing groups, guiding functionalization. For example, Pd-catalyzed C-H activation has been used for the site-selective arylation of 4-arylpyrimidines. acs.org This approach allows for the introduction of substituents at positions that are not easily accessible through classical methods. The development of pyrimidine-based directing groups has further expanded the scope of these reactions, enabling even distal meta-C-H functionalization. nih.govresearchgate.net

Table 2: Examples of Directed C-H Functionalization on Pyrimidine Systems

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Position Functionalized | Product Type | Ref |

|---|---|---|---|---|---|

| 1,3-dimethyluracil | Aryl halides | Pd(OAc)₂ / P(o-tol)₃ / Cs₂CO₃ | C5 | 5-Aryluracil | nih.gov |

| 4-Arylpyrimidines | Aryl iodides | Pd(OAc)₂ / K₂CO₃ | ortho-C-H of aryl group | 4-(ortho-functionalized aryl)pyrimidine | acs.org |

This table summarizes various C-H activation strategies, highlighting the versatility of this method for modifying the pyrimidine core.

Coupling Strategies for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol Assembly

The final step in the synthesis is the covalent linkage of the two key fragments: the 5-methylpyrimidine (B16526) core and the pyrrolidin-3-ol moiety. The most direct and widely used method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction discussed in section 2.1.1.

In this key step, a pre-formed 4-halo-5-methylpyrimidine (where the halogen is typically chlorine or fluorine) is treated with pyrrolidin-3-ol. The secondary amine nitrogen of the pyrrolidine ring acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyrimidine. This attack, followed by the expulsion of the halide ion, forges the final C-N bond. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the hydrogen halide byproduct. The presence of the hydroxyl group on the pyrrolidine ring must be considered, and protection may be required in some cases, although often the higher nucleophilicity of the secondary amine allows for selective reaction. This coupling strategy is robust, high-yielding, and a convergent approach to the final target molecule. nih.gov

N-Alkylation and Cross-Coupling Methods

The most direct route to forming the pivotal C-N bond in this compound and its analogues is through the reaction of a pre-formed pyrimidine and a pyrrolidine ring. Nucleophilic aromatic substitution (S_NAr) is a primary method for this transformation.

In a typical S_NAr approach, a pyrimidine ring activated with a suitable leaving group at the C-4 position, such as a halogen, is reacted with pyrrolidin-3-ol. For the target molecule, the reaction would involve 4-chloro-5-methylpyrimidine (B1314200) and pyrrolidin-3-ol. The electron-deficient nature of the pyrimidine ring facilitates the attack by the secondary amine of the pyrrolidine. These reactions often require a base to neutralize the generated acid (HCl) and may be performed at elevated temperatures to achieve reasonable reaction rates. Common solvents include polar aprotic options like DMF or alcohols such as isopropanol (B130326) or n-butanol. mdpi.comchemrxiv.org The reactivity order for leaving groups in S_NAr reactions is generally F > NO₂ > Cl ≈ Br > I. rsc.org

While palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds, direct S_NAr is often preferred for electronically deficient heteroaromatics like pyrimidines due to its operational simplicity and the avoidance of metal catalysts where possible. mdpi.com However, for less reactive systems or more complex substrates, cross-coupling provides a versatile alternative.

Interactive Data Table: Representative N-Alkylation/S_NAr Reactions for Pyrimidine Analogues

| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Aniline | None | Ethanol | Reflux | 2h | 95 | mdpi.com |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline | None | Neat (Microwave) | 140 | 10 min | 94 | chemrxiv.org |

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aliphatic Hydrazine | Et₃N | Ethanol | RT | - | High | nih.gov |

| 4'-Bromo-terpyridine bisnonaflate | Pyrrolidine | None | Neat (Microwave) | 120 | 1h | - | researchgate.net |

Cyclization and Annulation Techniques

Constructing the target molecule via cyclization involves forming one of the heterocyclic rings from an acyclic or different cyclic precursor that already contains the other ring.

Pyrrolidine Ring Formation: One plausible retrosynthetic approach involves the cyclization of a precursor containing the 5-methylpyrimidine moiety. For example, starting from 4-amino-5-methylpyrimidine, a subsequent reaction with a four-carbon electrophile capable of introducing the 3-hydroxy group can form the pyrrolidine ring. Reagents such as 1,4-dihalo-2-butanol or epichlorohydrin (B41342) derivatives could serve as the C4 synthon. Such intramolecular cyclization strategies are fundamental in heterocyclic chemistry for building fused and appended ring systems. organic-chemistry.org The synthesis of enantiomerically pure pyrrolidin-3-ols can also be achieved through asymmetric 1,3-dipolar cycloadditions of azomethine ylides. researchgate.net

Pyrimidine Ring Formation: Alternatively, the pyrimidine ring can be constructed onto a pre-existing 1-substituted pyrrolidin-3-ol framework. The classic condensation reaction to form a pyrimidine ring involves reacting a 1,3-dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine (B92328) or urea. nih.gov In this scenario, a derivative of 1-substituted pyrrolidin-3-ol would need to be elaborated into a suitable 1,3-dicarbonyl compound or equivalent to participate in the cyclization.

Interactive Data Table: Selected Cyclization Methods for Pyrrolidine Synthesis

| Starting Material Type | Reagent(s) | Catalyst/Conditions | Product Type | Key Feature | Citation |

|---|---|---|---|---|---|

| Amide Dianions | Epibromohydrin | n-BuLi, THF | 5-(Hydroxymethyl)pyrrolidin-2-ones | Regioselective cyclization | researchgate.net |

| Amino Alcohols | Diols | Cp*Ir complex | Cyclic Amines | N-heterocyclization | organic-chemistry.org |

| Aziridinium Ion | Nitrile Anion | - | Substituted Pyrrolidine | Stereospecific cyclization | researchgate.net |

| 1,6-Dienes | Aroyl Chlorides | Photocatalyst, Visible Light | Polysubstituted Pyrrolidines | Radical cascade cyclization | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Solvent-Free and Catalyst-Free Reactions

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) offers significant environmental benefits by eliminating solvent waste, which constitutes a major portion of the waste from chemical processes. For the synthesis of this compound, the key S_NAr step could potentially be run under neat conditions, particularly with microwave assistance. chemrxiv.orgresearchgate.net Grinding techniques, where solid reactants are mixed mechanically, represent another solvent-free approach that can promote reactions between solids.

Catalyst-Free Synthesis: While many complex bond formations require catalysts, designing catalyst-free pathways is a key green objective. The S_NAr reaction between an activated halopyrimidine and an amine like pyrrolidin-3-ol is often thermally promoted and may only require a simple base rather than a complex or metallic catalyst, aligning with green principles. nih.gov Furthermore, certain cyclization reactions can proceed without a catalyst under thermal or photochemical conditions, relying on the inherent reactivity of the substrates.

Interactive Data Table: Examples of Green Synthetic Approaches

| Reaction Type | Reactants | Conditions | Product Type | Green Aspect | Citation |

|---|---|---|---|---|---|

| Paal-Knorr Synthesis | 2,5-Hexanedione, Primary Amine | N-Bromosuccinimide, Microwave, Solvent-Free | N-Substituted Pyrroles | Solvent-Free | rsc.org |

| Nucleophilic Aromatic Substitution | Bromo-terpyridine, Pyrrolidine | Microwave, 120 °C, Neat | Aminated Terpyridine | Solvent-Free | researchgate.net |

| Reductive Amination | Levulinic Acid, Anilines | HBpin, Neat, 100 °C | N-Substituted Pyrrolidones | Solvent-Free, Catalyst-Free | rsc.org |

| Hydrazone Synthesis | Sulfonyl Hydrazides, Aldehydes | L-Tyrosine, Grinding | N-Arylsulfonylhydrazones | Solvent-Free, Grindstone Method | hep.com.cn |

Microwave-Assisted and Photoredox Catalysis Approaches

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.org The heating mechanism, based on the interaction of the dielectric material with the electromagnetic field, can lead to rapid and uniform heating not achievable with conventional methods. Microwave-assisted S_NAr reactions on pyrimidine and other heterocyclic cores are well-documented. chemrxiv.orgnih.gov The synthesis of the target compound via the reaction of 4-chloro-5-methylpyrimidine and pyrrolidin-3-ol would be an excellent candidate for microwave optimization, likely leading to a faster, cleaner, and more energy-efficient process. hep.com.cnnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green technology for forging chemical bonds under exceptionally mild conditions. mdpi.com This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. For the synthesis of this compound, photoredox catalysis could offer a novel approach to forming the C-N bond. acs.org For instance, a photocatalyst could oxidize the pyrrolidin-3-ol to a nitrogen-centered radical, or reduce the 4-halopyrimidine to an aryl radical, followed by a coupling event. This approach avoids the high temperatures often required in traditional methods and is compatible with a wide range of functional groups. mdpi.comrsc.org

Interactive Data Table: Modern Energy-Input Methodologies

| Method | Reactants | Catalyst/Conditions | Product | Advantage | Citation |

|---|---|---|---|---|---|

| Microwave-Assisted | 2-Chloro-4,6-dimethylpyrimidine, Anilines | Neat, 140 °C, 10-25 min | 2-Anilinopyrimidines | Rapid, High Yield, Solvent-Free | chemrxiv.org |

| Microwave-Assisted | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, Aryl boronic acids | XPhosPdG2, 135 °C, 40 min | C-3 Arylated products | Reduced reaction time, Avoids byproducts | nih.gov |

| Microwave-Assisted | Pyrrolidine-fused chlorin, Alkyl halides | DIPEA, DMF, 75 °C, 5 min | N-Alkylated chlorins | Rapid N-alkylation | nih.gov |

| Photoredox Catalysis | 1,6-Dienes, Aroyl Chlorides | Ir or Ru catalyst, Blue LED | Polysubstituted Pyrrolidines | Mild conditions, Radical cascade | mdpi.com |

| Photoredox Catalysis | On-DNA N-arylamines, Vinylarenes | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED | Hydroaminoalkylation products | DNA-compatible, Mild | rsc.org |

Structural Elucidation and Conformational Analysis of 1 5 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish through-bond and through-space correlations.

A comprehensive analysis of this compound would employ a variety of multi-dimensional NMR techniques.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is pivotal for identifying proton-proton (¹H-¹H) coupling networks. For the pyrrolidine (B122466) ring, COSY would reveal the correlations between the protons on adjacent carbons, for instance, between the methine proton at the C3 position (CH-OH) and the methylene (B1212753) protons at the C2 and C4 positions. Similarly, it would confirm the connectivity of the protons within the pyrrolidine ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon-proton pairs. It is instrumental in assigning the carbon signals of the pyrrolidine and pyrimidine (B1678525) rings by linking them to their attached protons. For example, the proton signal of the C5-methyl group on the pyrimidine ring would show a correlation to the corresponding methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) heteronuclear couplings, which is crucial for piecing together the molecular skeleton. In the case of this compound, HMBC would be used to establish the connectivity between the pyrimidine and pyrrolidine rings. Correlations would be expected between the protons of the pyrrolidine ring (e.g., at the C2 and C5 positions) and the C4 carbon of the pyrimidine ring. Furthermore, correlations between the C5-methyl protons and the C4 and C6 carbons of the pyrimidine ring would confirm the substitution pattern on the heterocyclic core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close spatial proximity, which is invaluable for determining stereochemistry and conformation. For instance, NOESY could help to elucidate the relative orientation of the pyrrolidin-3-ol substituent with respect to the pyrimidine ring.

A didactic discussion of NMR spectral interpretation highlights the iterative process of resolving puzzling questions that may arise during the analysis of complex structures like pyrimidine derivatives. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H2 (pyrimidine) | ~8.5 | s | - |

| H6 (pyrimidine) | ~8.2 | s | - |

| CH₃ (pyrimidine) | ~2.3 | s | - |

| H3 (pyrrolidine) | ~4.5 | m | - |

| OH (pyrrolidine) | Variable | br s | - |

| H2α, H2β (pyrrolidine) | ~3.5-3.8 | m | - |

| H4α, H4β (pyrrolidine) | ~3.3-3.6 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (pyrimidine) | ~160 |

| C2 (pyrimidine) | ~158 |

| C6 (pyrimidine) | ~155 |

| C5 (pyrimidine) | ~120 |

| C3 (pyrrolidine) | ~70 |

| C2 (pyrrolidine) | ~55 |

| C5 (pyrrolidine) | ~50 |

| C4 (pyrrolidine) | ~35 |

For chiral molecules like this compound, which has a stereocenter at the C3 position of the pyrrolidine ring, NMR spectroscopy is a powerful tool for assigning the absolute and relative stereochemistry. The magnitude of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which in turn reflects the conformation of the pyrrolidine ring. Furthermore, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric species with distinct NMR spectra, allowing for the determination of the enantiomeric excess and the assignment of absolute configuration. A comparative analysis of ¹³C NMR chemical shifts can also be a valuable tool in the structural characterization of pyrimidine derivatives. bohrium.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₁₃N₃O). The high accuracy of the mass measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of pyrimidine derivatives is often characterized by the cleavage of the bonds connecting the substituent to the pyrimidine ring, as well as the rupture of the heterocyclic rings themselves. researchgate.netresearchgate.netnih.gov For this compound, characteristic fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH) from the pyrrolidine ring.

Cleavage of the C-N bond between the pyrimidine and pyrrolidine rings, leading to fragment ions corresponding to the protonated 5-methylpyrimidine (B16526) and the pyrrolidin-3-ol radical cation.

Ring-opening fragmentation of the pyrrolidine ring.

Loss of small neutral molecules such as water (H₂O) or ethene (C₂H₄) from the pyrrolidinol moiety.

The study of mass spectral fragmentation of pyrimidine and purine (B94841) bases provides a foundational understanding of these pathways. acs.orgacs.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 179 | [M+H]⁺ (Protonated molecular ion) |

| 162 | [M+H - H₂O]⁺ |

| 109 | [5-Methylpyrimidin-4-yl]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Insights

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic (pyrimidine) and aliphatic (pyrrolidine and methyl) protons would appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ range. The C-N stretching vibrations of the amine and the C-O stretching of the alcohol would also be present in the fingerprint region (typically 1000-1300 cm⁻¹). For pyrimidine derivatives, characteristic vibrations for the pyrimidine ring are often observed. researchgate.net

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N, C=C stretch (pyrimidine) | 1500-1650 |

| C-N stretch | 1200-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyrimidine chromophore. Pyrimidine and its derivatives typically exhibit strong π → π* transitions in the UV region. The position and intensity of the absorption maxima would be influenced by the substitution pattern on the pyrimidine ring. The attachment of the pyrrolidin-3-ol group and the methyl group would cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent pyrimidine molecule.

By systematically applying these spectroscopic methods, a complete and unambiguous structural and conformational elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical and physical properties.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. The successful crystallization of a compound is a prerequisite for this powerful analytical technique.

Should a suitable crystal of this compound be obtained, X-ray crystallography would provide definitive information regarding its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. Key structural parameters that would be of interest include the planarity of the pyrimidine ring, the pucker of the pyrrolidine ring, and the relative orientation of these two heterocyclic systems. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the supramolecular architecture.

For related heterocyclic compounds, X-ray diffraction has been instrumental. For instance, studies on other pyrimidine derivatives have confirmed their planar structures and detailed their intermolecular hydrogen bonding networks. Similarly, crystal structures of various pyrrolidine-containing molecules have characterized the conformational flexibility of the five-membered ring, which often adopts an envelope or twisted conformation.

Computational Support for Spectroscopic Data Interpretation

In the absence of experimental X-ray data, computational chemistry, particularly Density Functional Theory (DFT), serves as a valuable tool for structural elucidation and the interpretation of spectroscopic data. researchgate.net While no specific computational studies on this compound have been published, the methodology is well-established.

A typical computational approach would involve geometry optimization of the molecule using a functional such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)). researchgate.net Such calculations would yield a theoretical low-energy conformation of the molecule in the gas phase. The data obtained from these calculations, including optimized bond lengths, angles, and dihedral angles, can be compared with experimental data from other techniques or used to predict the most stable arrangement of the molecule's constituent parts.

Furthermore, computational methods are frequently employed to simulate spectroscopic data. For example, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of complex vibrational modes. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted and compared with experimental spectra to confirm structural assignments. These computational approaches provide a powerful means of correlating observed spectroscopic behavior with the underlying molecular structure.

The table below illustrates the type of data that would be generated from a DFT study, using hypothetical values for demonstration purposes.

| Parameter | Calculated Value (Hypothetical) |

| Total Energy (Hartree) | -650.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.32 |

Table 1: Hypothetical data from a DFT calculation on this compound.

Computational and Theoretical Investigations of 1 5 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the reactivity and interactions of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing the molecule's geometry, orbital energies, and electrostatic potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), are crucial for determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. irjweb.comcolab.ws This optimization seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| C-N (pyrimidine-pyrrolidine link) | 1.38 |

| C-O (pyrrolidinol) | 1.43 |

| N-C-N (pyrimidine) | 115.5 |

| C-N-C (pyrrolidine) | 110.2 |

| Dihedral Angle (C-N-C-C in pyrrolidine) | 25.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. colab.ws

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. irjweb.comresearchgate.net A smaller HOMO-LUMO gap would imply that the molecule is more chemically reactive. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -6.3 |

| ELUMO | -0.9 |

| Energy Gap (ΔE) | 5.4 |

| Ionization Potential (I) | 6.3 |

| Electron Affinity (A) | 0.9 |

Note: The values in this table are illustrative and derived from general findings for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons and prone to electrophilic attack. Blue-colored areas represent positive potential, indicating electron-deficient regions susceptible to nucleophilic attack. colab.wsresearchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. irjweb.comresearchgate.net Regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly the one attached to the hydroxyl group. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time in a given environment. nih.govnih.gov

MD simulations can model the movement of atoms in this compound, taking into account factors like temperature and the presence of a solvent. mdpi.com These simulations are crucial for understanding the molecule's flexibility and how it interacts with its surroundings, such as water molecules in a biological system. The simulations can reveal stable and transient conformations and the energetic barriers between them. mdpi.comrsc.org Solvent effects are particularly important as they can significantly influence the molecule's preferred conformation and reactivity through hydrogen bonding and other intermolecular interactions. researchgate.net

The pyrrolidine ring in this compound is not planar and can exist in various "puckered" conformations, such as the envelope and twist forms. MD simulations can explore the conformational landscape to identify the most stable conformers and the dynamics of their interconversion. researchgate.netmdpi.com

Furthermore, pyrimidine derivatives can exhibit tautomerism, which is the migration of a proton between two or more sites on the molecule. capes.gov.brasianjournalofphysics.com Theoretical studies can predict the relative stabilities of different tautomers. capes.gov.brnih.gov For this compound, potential tautomerism could involve the pyrimidine ring, although the canonical form is generally expected to be the most stable in most environments. Computational studies are essential to quantify the energy differences between possible tautomers and understand their potential biological relevance. asianjournalofphysics.com

Molecular Docking for Ligand-Target Interaction Prediction

The formation of a stable protein-ligand complex is governed by the principles of molecular recognition, where a protein selectively binds to a specific ligand. numberanalytics.comwikipedia.org This process is driven by a variety of non-covalent interactions that, while individually weak, collectively contribute to the high affinity and specificity of the binding. wikipedia.orgfiveable.menumberanalytics.com The primary forces involved are:

Hydrogen Bonds: These are formed by the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. numberanalytics.comnumberanalytics.com They are highly directional and play a major role in determining the specificity of the interaction. drugdesign.org

Hydrophobic Interactions: These interactions occur when non-polar regions of the ligand and the protein associate to minimize their contact with the surrounding aqueous environment. numberanalytics.comdrugdesign.org This effect is a significant driving force for binding affinity. drugdesign.org

Van der Waals Forces: These are weak, short-range attractions and repulsions between molecules that arise from temporary fluctuations in electron density. numberanalytics.comnumberanalytics.com

Electrostatic Interactions: These include interactions between permanently charged or polar molecules, such as ionic bonds between oppositely charged residues. numberanalytics.comfiveable.me

π-π Interactions: These occur between the aromatic rings often present in both ligands and protein residues.

The specificity of these interactions is determined by the complementarity in shape, size, and chemical properties between the protein's binding site and the ligand. numberanalytics.com A high degree of complementarity results in stronger binding affinity. numberanalytics.com

Docking simulations computationally place a ligand into the binding site of a target protein to predict its binding conformation and affinity. wikipedia.org The process involves two main steps: sampling the conformational space of the ligand within the binding site and then ranking these poses using a scoring function to estimate the binding affinity. nih.gov

While specific docking studies for this compound are not publicly documented, its pyrimidine core is a feature found in molecules known to target various proteins. nih.govnih.gov For instance, pyrimidine derivatives have been studied as inhibitors of human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov A hypothetical docking simulation of this compound with CDK2 (PDB ID: 1HCK) could be performed to predict its binding mode. The results of such a simulation can be summarized to highlight key interactions.

Table 1: Hypothetical Docking Results for this compound with CDK2

| Interaction Metric | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy | -7.5 kcal/mol | LEU83, GLU81, ILE10, ASP86 |

| Hydrogen Bonds | 2 | GLU81 (backbone), ASP86 (side chain) |

| Hydrophobic Interactions | 4 | ILE10, VAL18, PHE80, LEU134 |

This table is illustrative and based on typical interactions observed for similar pyrimidine derivatives with CDK2. nih.gov

Such simulations suggest that the pyrimidine nitrogen atoms could act as hydrogen bond acceptors, while the methyl group and pyrrolidine ring could engage in hydrophobic interactions within the binding pocket, anchoring the compound to the target. nih.govremedypublications.com

Cheminformatics and Data Mining for Compound Design and Optimization

Cheminformatics combines computer and information science to analyze chemical data, playing a pivotal role in modern drug discovery. nih.govneovarsity.org It involves methods for storing, searching, and analyzing vast amounts of information about chemical structures and their properties. neovarsity.orgncsu.edu By applying data mining and machine learning techniques, cheminformatics accelerates the identification of lead compounds, optimizes their properties, and helps design focused compound libraries. nih.gov20visioneers15.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comnumberanalytics.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to proportional changes in their biological effects. researchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, that characterize the topology, geometry, and physicochemical properties of the molecules. nih.gov A mathematical model is then developed to relate these descriptors to the observed biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. numberanalytics.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Lipophilicity, polarity, connectivity |

| 3D Descriptors | Molecular Shape Indices, Solvent Accessible Surface Area | 3D conformation and shape |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies | Electronic properties and reactivity |

For a series of analogues based on the this compound scaffold, a QSAR model could be built to understand which structural features are critical for a desired biological activity, helping to rationalize and prioritize the synthesis of new derivatives.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. ncsu.eduneovarsity.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.govneovarsity.org Virtual screening can be either structure-based (like molecular docking) or ligand-based (using QSAR or pharmacophore models). nih.govacs.org

Cheminformatics is essential for designing the virtual libraries used in these screenings. nih.gov A virtual library can be generated computationally with specific criteria in mind: nih.govncsu.edu

Diversity: To explore a wide range of chemical space.

ADMET Properties: To filter for compounds with favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

Synthetic Accessibility: To ensure that promising hits can be realistically synthesized.

Starting with the this compound core, a virtual library could be designed by systematically modifying substituents on the pyrimidine and pyrrolidine rings. This focused library could then be screened in silico against a panel of potential protein targets to identify new lead compounds with improved potency and selectivity. acs.org

Structure Activity Relationship Sar Studies of 1 5 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol Derivatives

Rational Design of Analogues for SAR Exploration

The rational design of analogues of 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol is a strategic process that involves the systematic modification of its three main components: the pyrimidine (B1678525) moiety, the pyrrolidin-3-ol ring, and the linker region connecting them. This approach allows for a comprehensive exploration of the chemical space around the core scaffold to identify key structural features that dictate biological activity.

Systematic Modification of the Pyrimidine Moiety

The pyrimidine ring is a crucial component for the biological activity of many compounds, often acting as a hinge-binding motif in kinase inhibitors. nih.govwikipedia.org Modifications to this ring can significantly impact a compound's affinity and selectivity for its target protein.

The 5-methyl group on the pyrimidine ring is a key feature. Its replacement with other substituents can probe the steric and electronic requirements of the binding pocket. For instance, replacing the methyl group with a hydrogen atom would decrease steric bulk, which could be favorable if the binding pocket is constrained. Conversely, substitution with larger alkyl groups (ethyl, isopropyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can explore additional steric and electronic interactions. The introduction of a cyano group at the 5-position of a pyrimidine ring has been shown in some series to enhance potency. acs.org

| Compound | Modification (R) | Hypothetical IC50 (nM) | Rationale for Modification |

| 1 | -CH3 (parent) | 50 | Baseline compound |

| 2 | -H | 150 | Probing the necessity of the methyl group for activity. |

| 3 | -CF3 | 25 | Introducing an electron-withdrawing group to alter electronics. |

| 4 | -Cl | 40 | Exploring the effect of a halogen substituent. |

| 5 | -CN | 30 | Investigating a potent electron-withdrawing group. |

Variations on the Pyrrolidin-3-ol Ring and Substituents

The pyrrolidin-3-ol ring provides a three-dimensional structure that can significantly influence how a molecule fits into a binding site. nih.gov The stereochemistry of the hydroxyl group at the 3-position is a critical determinant of activity. The (R)- and (S)-enantiomers often exhibit different biological activities due to the specific orientation of the hydroxyl group, which can act as a hydrogen bond donor or acceptor. nih.gov For instance, in a series of Janus kinase 3 (Jak3) inhibitors, only the (3R,4R)-isomer of a related piperidine-containing compound was found to be highly active, highlighting the importance of stereochemistry. nih.gov

Modifications to the pyrrolidin-3-ol ring can include the introduction of substituents at other positions or its replacement with alternative cyclic amines. For example, methylation at the 2- or 4-positions of the pyrrolidine (B122466) ring can explore additional hydrophobic interactions. Replacing the pyrrolidin-3-ol ring with a piperidin-4-ol or an azetidin-3-ol (B1332694) can alter the ring size and conformational flexibility, which may impact binding affinity.

| Compound | Pyrrolidine Ring Modification | Hypothetical IC50 (nM) | Rationale for Modification |

| 1 | (S)-pyrrolidin-3-ol | 50 | Baseline stereochemistry |

| 6 | (R)-pyrrolidin-3-ol | 500 | Investigating the impact of stereochemistry at the 3-position. |

| 7 | piperidin-4-ol | 120 | Altering ring size and flexibility. |

| 8 | azetidin-3-ol | 250 | Exploring a smaller ring system. |

| 9 | 4-fluoropyrrolidine | 80 | Replacing the hydroxyl with a bioisosteric fluorine atom. |

Influence of Structural Changes on Molecular Recognition and Interactions

The structural modifications explored in SAR studies directly influence how a molecule is recognized by its biological target. This recognition is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, aromatic interactions, and steric and electronic effects.

Hydrogen Bonding Networks and Aromatic Interactions

The pyrimidine ring and the hydroxyl group of the pyrrolidin-3-ol are key sites for hydrogen bonding. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, often interacting with the backbone amide protons of the hinge region in protein kinases. wikipedia.org The hydroxyl group of the pyrrolidin-3-ol can serve as both a hydrogen bond donor and acceptor, forming crucial interactions with nearby amino acid residues. The specific network of hydrogen bonds is highly dependent on the stereochemistry and the substitution pattern of the molecule. nih.gov

Aromatic interactions, such as π-π stacking between the pyrimidine ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site, can also contribute significantly to binding affinity. The introduction of substituents on the pyrimidine ring can modulate its electronic properties and thereby influence the strength of these aromatic interactions.

Steric and Electronic Effects of Substituents

The size and shape (steric effects) of substituents play a critical role in determining how well a molecule fits into its binding site. A bulky substituent may clash with the protein, leading to a loss of activity, whereas a smaller substituent might not fully occupy a hydrophobic pocket, resulting in weaker binding. The 5-methyl group on the pyrimidine ring, for instance, may fit into a small hydrophobic pocket, and its replacement with a larger or smaller group can be used to map the dimensions of this pocket.

The electronic effects of substituents can influence the charge distribution within the molecule, affecting the strength of hydrogen bonds and other electrostatic interactions. Electron-withdrawing groups on the pyrimidine ring can decrease the basicity of the ring nitrogens, which may alter their hydrogen bonding capabilities. Conversely, electron-donating groups can increase the basicity. A quantitative structure-activity relationship (QSAR) analysis of some pyrimidine derivatives has shown that both steric and electronic properties contribute significantly to their biological activity. nih.gov

Conformational Flexibility and its Role in Structure-Activity Relationships

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with a biological target. For derivatives of this compound, the inherent conformational flexibility of the pyrrolidine ring, combined with the rotational freedom of the bond connecting the pyrimidine and pyrrolidine moieties, plays a significant role in defining their structure-activity relationships (SAR). Understanding these conformational nuances is essential for the rational design of potent and selective ligands.

The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly the envelope (Cs symmetry) and twisted (C2 symmetry) forms. In these conformations, the substituents on the ring occupy pseudo-axial and pseudo-equatorial positions. The energetic barrier between these conformations is relatively low, allowing for rapid interconversion at room temperature. However, the presence and nature of substituents can favor one conformation over others.

A conformational restriction strategy is a known approach to enhance the potency and selectivity of kinase inhibitors. nih.gov By locking a flexible molecule into its bioactive conformation, it is possible to improve binding affinity. nih.gov For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, substitutions on the pyrrolidine ring were investigated. acs.org It was found that hydroxylation at the 3-position, affording compounds analogous in structure to the scaffold of interest, resulted in similar potency to the unsubstituted pyrrolidine derivative. acs.org Interestingly, both the (R) and (S) enantiomers of the 3-hydroxypyrrolidine derivative were found to be equally active, suggesting that in that particular series, the specific orientation of the 3-hydroxyl group may not be a primary determinant of binding affinity, or that the target's binding pocket can accommodate both orientations. acs.org

The rotation around the C-N bond connecting the 5-methylpyrimidine (B16526) ring to the pyrrolidine nitrogen adds another layer of conformational complexity. The relative orientation of these two ring systems can significantly impact the molecule's ability to fit into a binding pocket. The presence of the methyl group at the 5-position of the pyrimidine ring can introduce steric hindrance, potentially restricting the rotation and favoring certain torsional angles. This restriction might be beneficial if it orients the pyrimidine ring in a manner that optimizes interactions with the target protein. In some kinase inhibitors, the introduction of a methyl group ortho to the amino-pyrimidine linkage has been shown to enhance potency. wikipedia.org

To illustrate the potential impact of conformational flexibility on activity, consider a hypothetical set of derivatives of this compound where modifications are made to the pyrrolidine ring to alter its flexibility. The following data table presents hypothetical inhibitory concentrations (IC50) against a target kinase.

Table 1: Hypothetical SAR of this compound Derivatives with Varying Conformational Flexibility

| Compound | Modification | Stereochemistry at C3 | Hypothetical IC₅₀ (nM) | Conformational Notes |

| 1 | 3-OH | Racemic | 50 | Flexible pyrrolidine ring. |

| 2 | 3-OH | (R) | 45 | Defined stereocenter, may favor a specific pucker. |

| 3 | 3-OH | (S) | 48 | Defined stereocenter, may favor a specific pucker. |

| 4 | 3-F | Racemic | 75 | Fluorine is smaller than hydroxyl and a weaker H-bond acceptor. |

| 5 | 3,3-difluoro | N/A | 150 | Gem-difluoro substitution can alter ring pucker and electronics. |

| 6 | N-oxide on pyrimidine | Racemic | 90 | May alter electronic properties and preferred rotational angle. |

This data is hypothetical and for illustrative purposes only.

In this hypothetical dataset, the (R) and (S) enantiomers show similar activity, echoing findings for related series where both enantiomers of a 3-hydroxypyrrolidine were equally active. acs.org The introduction of fluorine at the 3-position, which is smaller and a less effective hydrogen bond donor/acceptor, leads to a slight decrease in potency, suggesting a potential role for the hydroxyl group in binding. The gem-difluoro substitution, known to alter the puckering of five-membered rings, results in a more significant loss of activity, highlighting the sensitivity of the interaction to the conformation of the pyrrolidine ring. The N-oxide derivative shows reduced activity, possibly due to altered electronics or steric effects influencing the rotational conformation between the pyrimidine and pyrrolidine rings.

Mechanistic Investigations of Chemical Transformations Involving 1 5 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol

Elucidation of Reaction Pathways and Transition States

The formation of 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol and its subsequent reactions involve complex sequences of bond-forming and bond-breaking events. The elucidation of these pathways and the characterization of high-energy transition states are fundamental to understanding and controlling the reaction outcomes.

Spectroscopic Monitoring of Reaction Progress

The synthesis of N-substituted pyrrolidinones, structurally related to the pyrrolidine (B122466) core of the title compound, has been monitored using spectroscopic techniques to understand reaction mechanisms. For instance, in the synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy were instrumental in confirming the structures of intermediates and final products. mdpi.com The heteronuclear multiple bond correlation (HMBC) NMR spectrum was particularly useful in distinguishing between N- and O-alkylation products, a distinction that is also relevant for reactions involving the hydroxyl group of this compound. mdpi.com

Similarly, in the synthesis of piperine-inspired analogues, Claisen-Schmidt condensation reactions were monitored, and the products were characterized spectroscopically. mdpi.com The formation of cyclized products was confirmed, and in cases where reactions did not proceed, spectroscopic analysis of the recovered starting materials provided valuable mechanistic insights. mdpi.com For transformations involving this compound, techniques like in-situ IR or NMR spectroscopy could be employed to track the concentration of reactants, intermediates, and products over time, providing kinetic data to support proposed reaction mechanisms.

Computational Modeling of Reaction Mechanisms

Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level, providing insights into transition state geometries and energies that are often difficult to obtain experimentally. caltech.edu For the formation of the pyrimidine (B1678525) ring, computational studies have been used to explore reaction pathways. For example, in the synthesis of pyrimidine nucleosides, density functional theory (DFT) calculations revealed that a transacylation mechanism is more probable than a [4+2] cycloaddition, with calculated free energy barriers for the transition states being thermally accessible. nih.gov

In the context of nucleophilic aromatic substitution (SNAr) on pyrimidines, a likely step in the synthesis of this compound, quantum mechanics (QM) analysis has been used to understand regioselectivity. wuxiapptec.com DFT calculations on 2,4-dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.com For substituted pyrimidines, LUMO and LUMO map analyses can account for changes in reactivity and selectivity. wuxiapptec.com Furthermore, multivariate linear regression models have been developed to predict the relative rates and regioselectivity of SNAr reactions based on descriptors of the electrophile's structure, which could be applied to optimize the synthesis of the title compound. rsc.org DFT calculations have also been employed to study the mechanistic continuum of SNAr reactions, suggesting that many reactions exist on a spectrum between stepwise and concerted mechanisms. nih.gov

Role of Catalysis in Enhancing Synthetic Efficiency

Metal-Catalyzed Processes for Heterocycle Formation

Transition metal catalysis is a cornerstone for the synthesis of nitrogen-containing heterocycles. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are widely used for the functionalization of pyrimidine and pyrrole (B145914) systems. researchgate.netresearchgate.net For instance, palladium complexes have been used to catalyze the synthesis of substituted pyridylpyrimidines. researchgate.net The synthesis of N-aryl-2-allyl pyrrolidines has been achieved through palladium-catalyzed carboamination reactions, which proceed with high diastereoselectivity. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of heterocyclic compounds from simple precursors. nih.gov

Copper-catalyzed reactions are also prevalent in the synthesis of N-heterocycles. Mechanistic studies on the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines have been conducted, involving the characterization of copper(II) intermediates. acs.org Furthermore, zirconium-mediated synthesis has been employed for the creation of polysubstituted pyrimidines through a [2+2+2] cyclization strategy. mdpi.com

| Catalyst System | Reaction Type | Application | Reference |

| Palladium(0)/Tri-2-furylphosphine | Carboamination | Synthesis of N-aryl-2-allyl pyrrolidines | nih.gov |

| Palladium Complexes | Cross-Coupling (Suzuki) | Functionalization of indolyl-NNN ligands | mdpi.com |

| Copper(I) Complexes | Intramolecular C-H Amination | Synthesis of pyrrolidines and piperidines | acs.org |

| Ruthenium(II) Complexes | Hydrogenation/Amination | Synthesis of 2-(N-alkylamino)pyrimidines | mdpi.com |

| Zirconium Complexes | [2+2+2] Cyclization | Synthesis of polysubstituted pyrimidines | mdpi.com |

Organocatalysis and Biocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules under mild conditions. metu.edu.tr For the synthesis of chiral pyrrolidine derivatives, organocatalysts based on proline and its derivatives are commonly used. nih.gov For example, the Jørgensen-Hayashi catalyst, a prolinol derivative, is effective in enantioselective Michael addition reactions. nih.gov Chiral phosphoric acids have also been used as bifunctional catalysts in cascade reactions to produce complex chiral molecules. researchgate.net

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. caltech.eduacs.orgescholarship.orgnih.govacs.org Directed evolution of enzymes, such as cytochrome P450, has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. caltech.eduacs.orgescholarship.orgnih.govacs.org These biocatalytic systems can be integrated into enzymatic cascades to build molecular complexity under mild, aqueous conditions. nih.gov

| Catalytic Approach | Catalyst Type | Key Transformation | Application | Reference |

| Organocatalysis | Jørgensen-Hayashi catalyst | Michael Addition | Enantioselective synthesis of 1,5-ketoaldehydes | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | [4+1] Annulation | Diastereo- and enantioselective synthesis of isoindolinones | researchgate.net |

| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C(sp³)-H Amination | Synthesis of chiral pyrrolidines and indolines | caltech.eduacs.orgescholarship.orgnih.govacs.org |

Understanding Intermolecular and Intramolecular Interactions During Reactions

The course and outcome of chemical reactions are significantly influenced by non-covalent interactions, both within a molecule (intramolecular) and between molecules (intermolecular).

In molecules containing a pyrrolidine ring, such as in proline-rich peptides, a specific type of non-covalent interaction known as the n→π* interaction has been identified. acs.org This interaction involves the donation of electron density from the lone pair (n) of one carbonyl group into the antibonding (π) orbital of a nearby carbonyl group. In the context of this compound, similar n→π interactions could occur between the lone pairs of the pyrimidine nitrogens or the hydroxyl oxygen and the π-system of the pyrimidine ring, influencing the conformation and reactivity of the molecule. The geometry of hydrogen bonds to an n→π* donor can, in turn, affect the strength of the n→π* interaction. acs.org

The van der Waals surface electrostatic potential (ESP) is a valuable tool for predicting intermolecular interactions. acs.org For nitrogen-containing heterocyclic compounds, the ESP can identify regions susceptible to nucleophilic or electrophilic attack. For instance, in pyrrole and pyridine (B92270) derivatives, the N-H bonds and surrounding C-H bonds are often positively charged, making them active sites for nucleophilic reactions. acs.org Computational studies of carceplexes, where molecules are encapsulated, have shown a multitude of intermolecular interactions, including C-H···N hydrogen bonds, that dictate the guest's orientation. nih.gov Such detailed analysis of the electronic structure of this compound would provide valuable insights into its interaction with other molecules, including catalysts and reactants, during a chemical transformation.

Future Directions and Emerging Research Avenues for Pyrimidine and Pyrrolidine Scaffolds

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis

Machine learning models, particularly deep neural networks, are being developed for computer-aided synthesis planning (CASP). nih.gov These tools can analyze vast datasets of chemical reactions to predict viable synthetic routes for novel molecules, effectively navigating the complexities of retrosynthesis. nih.gov For scaffolds like pyrimidine (B1678525) and pyrrolidine (B122466), ML algorithms can design synthesis pathways, identify the most efficient reactions, and even predict reaction conditions, thereby reducing failures and resource expenditure. nih.gov For instance, combining ML with density functional theory (DFT) calculations and kinetic modeling has been used to explore the synthesis of N-vinylpyrrolidone, demonstrating how these integrated approaches can uncover reaction pathways and optimize conditions in complex systems. researchgate.net

Furthermore, AI is being used to accelerate the discovery of new drugs by identifying potential inhibitors for various enzymes. opendentistryjournal.com By analyzing metabolic pathways, such as pyrimidine metabolism, AI can help pinpoint therapeutic targets and design molecules with desired properties. opendentistryjournal.comresearchgate.net Researchers have developed platforms that combine automated high-throughput experiments with AI to create a chemical "reactome," which can predict how molecules will react with one another, significantly speeding up the process for discovering new pharmaceuticals. cam.ac.uk This data-driven approach moves beyond traditional simulation models, which are often computationally expensive and less accurate. cam.ac.uk

Table 1: Applications of AI and Machine Learning in Heterocyclic Chemistry

| AI/ML Application | Description | Relevance to Pyrimidine/Pyrrolidine Scaffolds | References |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Utilizes ML models to design retrosynthetic routes for target molecules. | Accelerates the synthesis design for new pyrimidine and pyrrolidine derivatives. | nih.govnih.gov |

| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions under various conditions. | Optimizes reaction conditions for synthesizing complex heterocycles, improving efficiency. | cam.ac.uk |

| Property Prediction | ML models predict physicochemical and biological properties of compounds. | Aids in the design of pyrimidine and pyrrolidine compounds with specific therapeutic profiles. | |

| Automated Structure Elucidation | ML frameworks analyze NMR spectra to determine the structure of unknown compounds. | Speeds up the characterization of newly synthesized heterocyclic molecules. | rsc.orgacs.org |

| Metabolic Pathway Analysis | AI algorithms analyze metabolomics data to understand disease mechanisms and identify targets. | Identifies the role of pyrimidine metabolism in diseases, guiding the design of targeted therapies. | opendentistryjournal.comresearchgate.netnih.gov |

Development of Novel Chemical Reactions and Methodologies for Heterocycle Synthesis

The continuous development of novel synthetic methods is crucial for expanding the chemical space accessible to medicinal chemists. For pyrimidine and pyrrolidine scaffolds, researchers are focusing on creating more efficient, selective, and sustainable reactions.

Pyrimidine Synthesis: Recent advancements in pyrimidine synthesis have focused on transition-metal-catalyzed reactions, multicomponent reactions (MCRs), and the use of green chemistry principles. tandfonline.com For example, methods involving the condensation of ketones, aldehydes, or esters with amidines in the presence of a recyclable iron(II)-complex have been developed. organic-chemistry.org Other strategies include the TFA-catalyzed inverse electron demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines to form highly functionalized pyrimidines. organic-chemistry.org The use of biowaste-derived catalysts, such as bone char, for the solvent-free synthesis of pyrimidine-5-carbonitrile derivatives highlights a move towards more environmentally friendly processes. tandfonline.com These diverse strategies allow for the creation of a wide array of substituted pyrimidines for drug discovery. tandfonline.comgsconlinepress.com

Pyrrolidine Synthesis: The synthesis of the pyrrolidine ring, a saturated five-membered heterocycle, is also an active area of research. tandfonline.comfrontiersin.org [3+2] dipolar cycloadditions involving azomethine ylides are a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. acs.orgacs.org Modern methods, such as iridium-catalyzed reductive cycloadditions, have expanded the scope of this reaction to a wider range of substrates. acs.org Multicomponent reactions (MCRs) are another efficient strategy, enabling the synthesis of complex pyrrolidine derivatives in a single step from simple starting materials, often using techniques like ultrasound irradiation or microwave heating to improve yields and reduce reaction times. tandfonline.com Furthermore, the synthesis of pyrrolidines from readily available precursors like proline and 4-hydroxyproline (B1632879) remains a cornerstone of many synthetic routes. mdpi.com

Table 2: Selected Novel Synthesis Methodologies for Pyrimidine and Pyrrolidine

| Scaffold | Methodology | Description | References |

|---|---|---|---|

| Pyrimidine | Multicomponent Reactions (MCRs) | Three-component reactions (e.g., Biginelli reaction) using various catalysts, including green catalysts like bone char. | tandfonline.commdpi.com |

| Pyrimidine | Transition-Metal Catalysis | Methods such as Suzuki coupling on halogenated pyrimidine intermediates to introduce diverse substituents. | tandfonline.com |

| Pyrimidine | Inverse Demand Diels-Alder (IEDDA) | TFA-catalyzed cascade reactions of 1,3,5-triazines to yield highly substituted pyrimidines. | organic-chemistry.org |

| Pyrrolidine | [3+2] Cycloaddition | Atom-economic construction of the pyrrolidine ring from azomethine ylides and alkenes, often with high stereocontrol. | tandfonline.comacs.orgacs.org |

| Pyrrolidine | Catalytic C-H Amination | Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds to form the pyrrolidine ring. | organic-chemistry.org |

| Pyrrolidine | DNA-Compatible Synthesis | A one-pot, three-component cycloaddition strategy suitable for constructing DNA-encoded libraries of pyrrolidine-fused scaffolds. | acs.org |

Advanced Characterization Techniques for Complex Molecular Structures

The unambiguous determination of the three-dimensional structure of complex molecules is essential for understanding their function. For heterocyclic compounds like 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol, a combination of advanced spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. slideshare.net While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, complex molecules often yield spectra with overlapping signals that are difficult to interpret. rsc.org To overcome this, two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are routinely used to establish connectivity between atoms within the molecule. slideshare.netyoutube.com These methods are indispensable for piecing together the intricate architecture of novel pyrimidine and pyrrolidine derivatives. slideshare.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure, revealing characteristic losses of fragments that help identify structural motifs within heterocyclic systems. dtic.milresearchgate.netarkat-usa.org

For obtaining definitive three-dimensional structural information, X-ray crystallography is the gold standard, providing high-resolution data on bond lengths, bond angles, and stereochemistry for crystalline compounds. nih.gov When single crystals are not available, other techniques like cryo-electron microscopy (cryo-EM) are emerging as powerful alternatives for characterizing the structure of complex molecules in solution.

Table 3: Key Characterization Techniques for Heterocyclic Compounds

| Technique | Information Provided | Application to Complex Structures | References |

|---|---|---|---|

| NMR Spectroscopy (1D & 2D) | Provides detailed information on molecular connectivity, functional groups, and stereochemistry. | 2D NMR (COSY, HMBC) is essential for resolving overlapping signals and establishing the complete structural framework. | slideshare.netyoutube.com |

| Mass Spectrometry (MS) | Determines molecular weight, elemental formula (HRMS), and structural fragments. | Fragmentation patterns help to confirm the presence of specific heterocyclic rings and substituents. | nih.govdtic.milresearchgate.net |

| X-Ray Crystallography | Provides precise 3D atomic coordinates, bond lengths, and absolute stereochemistry. | Offers unambiguous structural proof for crystalline compounds. | nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H). | Confirms key functional groups within the synthesized molecule. | mdpi.com |

Continued Exploration of Structure-Activity Relationships through Computational and Theoretical Approaches

Understanding the relationship between a molecule's structure and its biological activity (SAR) is central to rational drug design. researchgate.net For pyrimidine and pyrrolidine scaffolds, computational and theoretical methods are increasingly used to explore SAR, predict biological activity, and guide the design of more potent and selective compounds. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a powerful computational tool. rsc.orgresearchgate.net These methods build statistical models that correlate the 3D properties (e.g., steric and electrostatic fields) of a series of molecules with their known biological activities. The resulting contour maps provide a visual guide, indicating regions where modifications to the molecular structure are likely to enhance or diminish activity. rsc.org Such studies have been applied to pyrimidine derivatives to design new inhibitors for targets like focal adhesion kinase (FAK). rsc.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. rsc.orgmdpi.com This technique helps to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for a molecule's biological effect. rsc.org For pyrimidine and pyrrolidine derivatives, docking studies can explain observed SAR trends and help in the design of new analogues with improved binding affinity. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of the ligand-receptor complex over time. rsc.org MD simulations can assess the stability of the interactions predicted by docking and can calculate binding free energies, offering a more rigorous prediction of a compound's potency. rsc.org These computational approaches, often used in concert, provide deep theoretical insights that complement experimental work, accelerating the optimization of lead compounds containing pyrimidine and pyrrolidine cores. rsc.orgnih.gov

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolidin-3-ol derivatives and substituted pyrimidines. For example, in Example 17 of Hoffmann La Roche's work ( ), 3-pyrrolidinol reacts with a 2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl intermediate under controlled conditions (e.g., acetonitrile solvent, elevated temperatures). Key steps include:

- Purification: Recrystallization from methanol or ethanol to isolate the product ( ).

- Characterization: Mass spectrometry (MS) for molecular weight confirmation (e.g., observed m/z = 310 [M+H]⁺ in Example 17) and NMR for structural elucidation ( ).

Critical Analysis: Ensure regioselectivity during pyrimidine substitution to avoid byproducts like N-alkylation isomers .

Basic Question: How is the stereochemistry of pyrrolidin-3-ol derivatives validated in this compound?

Methodological Answer:

Chiral resolution techniques are essential due to the stereogenic center at the pyrrolidine C3 position. Methods include:

- Chiral Chromatography: Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers ().

- X-ray Crystallography: SHELX programs ( ) resolve absolute configuration, particularly for enantiopure forms like (3S)-pyrrolidin-3-ol derivatives ( ).

Data Contradiction Note: Commercial catalogs (e.g., ) may not specify stereochemistry, requiring independent validation .

Advanced Question: What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

Hydrogen bonding and π-π stacking are critical. Graph set analysis ( ) can classify H-bond motifs (e.g., D (donor)-A (acceptor) patterns):

- Hydroxyl Group Interactions: The pyrrolidin-3-ol -OH forms H-bonds with pyrimidine N-atoms or solvent molecules.

- Pyrimidine Stacking: The 5-methylpyrimidin-4-yl group participates in π-π interactions, influencing solubility and stability.

Experimental Design: Use WinGX ( ) for crystallographic data refinement and Mercury software for packing visualization .

Advanced Question: How does modifying the pyrimidine substituent affect biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Substituent Effects: Replacing the 5-methyl group with bulkier groups (e.g., hexylsulfanyl in ) enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Biological Assays: Test GABA receptor binding ( ) or antimicrobial activity ( ) using in vitro assays (e.g., radioligand displacement, MIC determination).

Data Interpretation: Cross-validate activity data with computational docking (e.g., AutoDock Vina) to identify key binding residues .

Advanced Question: What analytical strategies resolve contradictions in reported hydrogen bonding patterns?

Methodological Answer:

Contradictions often arise from solvent/polymorphism effects. Mitigation strategies include:

- Variable-Temperature XRD: Capture dynamic H-bond changes ( ).

- Solid-State NMR: Compare chemical shifts of -OH protons across polymorphs.

Case Study: Bernstein et al. ( ) demonstrated how graph set analysis distinguishes transient vs. persistent H-bond motifs in related heterocycles .

Basic Question: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 3.0–4.0 ppm) and pyrimidine aromatic signals (δ 8.0–9.0 ppm).

- MS/MS Fragmentation: High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., chlorine vs. fluorine substituents in ).

- IR Spectroscopy: Confirms -OH stretch (~3200–3500 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) .

Advanced Question: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism profiles.

- Molecular Dynamics (MD): Simulate blood-brain barrier permeation using CHARMM force fields ( ).

Validation: Compare predictions with in vitro hepatocyte assays ( ) or in vivo PK studies ( ) .

Advanced Question: What strategies mitigate racemization during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure starting materials like (3S)-pyrrolidin-3-ol ( ).

- Low-Temperature Reactions: Minimize thermal racemization during alkylation steps.

- Kinetic Resolution: Enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Basic Question: How is purity assessed for this compound in pharmacological studies?

Methodological Answer:

- HPLC-UV/ELSD: Reverse-phase C18 columns with acetonitrile/water gradients ( ).

- Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., C13H19FN2O in ).

QC Note: Residual solvents (e.g., methanol) must comply with ICH guidelines ( ) .

Advanced Question: What are the challenges in scaling up enantioselective synthesis?

Methodological Answer:

- Catalyst Cost: Homogeneous chiral catalysts (e.g., Ru-BINAP) are expensive; heterogeneous alternatives (e.g., immobilized enzymes) reduce costs.

- Process Optimization: Continuous flow reactors improve yield and enantiomeric excess (ee) compared to batch methods ( ).

Case Study: Bayer’s patent ( ) outlines a scalable route to (3S)-pyrrolidin-3-ol via asymmetric hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products